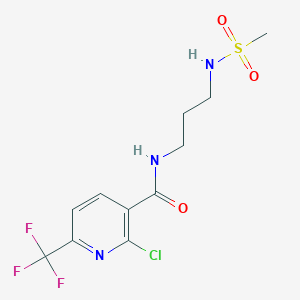
2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The chlorine, trifluoromethyl, and carboxamide groups are introduced through a series of substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the trifluoromethyl group can be introduced using trifluoromethyl iodide.
Attachment of the Methanesulfonamidopropyl Group: This step involves the reaction of the pyridine derivative with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Steps: Including crystallization, distillation, or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of oxidized products, potentially altering the functional groups.
Reduction: Formation of reduced derivatives, possibly affecting the carboxamide group.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-chloro-N-(3-methanesulfonamidopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3-aminopropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- 2-chloro-N-(3-methanesulfonamidopropyl)-5-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
- Structural Differences : The position and nature of substituents on the pyridine ring can significantly affect the compound’s properties.
- Functional Properties : Variations in the functional groups can lead to differences in reactivity, biological activity, and industrial applications.
属性
IUPAC Name |
2-chloro-N-[3-(methanesulfonamido)propyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O3S/c1-22(20,21)17-6-2-5-16-10(19)7-3-4-8(11(13,14)15)18-9(7)12/h3-4,17H,2,5-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBNAQAJJFSYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCNC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













